4(3H)-Pteridinone, 2,6-dimethyl-

Catalog No.
S14507088
CAS No.
M.F
C8H8N4O
M. Wt
176.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4(3H)-Pteridinone, 2,6-dimethyl-

Product Name

4(3H)-Pteridinone, 2,6-dimethyl-

IUPAC Name

2,6-dimethyl-3H-pteridin-4-one

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C8H8N4O/c1-4-3-9-7-6(10-4)8(13)12-5(2)11-7/h3H,1-2H3,(H,9,11,12,13)

InChI Key

FTYQNNFWGDJXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=N2)C

2,6-Dimethyl-4(3H)-pteridinone (CAS 34244-77-4) is a highly functionalized bicyclic heteroaromatic precursor essential for the development of kinase inhibitors, fluorescent probes, and specialized photoredox catalysts. Unlike unsubstituted pteridinones, which suffer from severe aggregation and intractability in standard organic workflows, the strategic incorporation of methyl groups at the C2 and C6 positions fundamentally alters the molecule's physical chemistry. This dual substitution not only disrupts rigid intermolecular hydrogen-bonding networks to enhance organic solubility but also sterically blocks the C6 position, directing downstream functionalization exclusively toward the C7 or C4 positions. For procurement teams and process chemists, this compound represents a high-yield, predictable building block that eliminates the need for aggressive solubilizing agents or harsh reaction conditions typically required for pteridine functionalization [1].

Research Fit

Versatile pteridine scaffold for medicinal chemistry and chemical biology
C2/C6 regioselective derivatization for focused library synthesis
Multi-vendor commercial availability at research-grade purity

Substituting 2,6-dimethyl-4(3H)-pteridinone with cheaper unsubstituted pteridin-4(3H)-one or 2-methylpteridin-4(3H)-one introduces severe process bottlenecks. Unsubstituted pteridinones exhibit near-zero solubility in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) due to strong crystal lattice energies, forcing the use of boiling dimethylformamide (DMF) or strong acids, which degrade sensitive functional groups during multi-step synthesis. Furthermore, lacking the C6 methyl blocking group, mono-substituted analogs are prone to off-target nucleophilic attacks and oxidative degradation at the C6 position, leading to complex mixtures and drastically reduced isolated yields. Procuring the exact 2,6-dimethylated core ensures immediate processability, regiocontrol, and reproducible batch-to-batch scale-up without costly chromatographic rework [1].

Substitution Risk

Regioisomeric pteridinones (e.g., 6,7-dimethyl) may exhibit substantially different electronic and hydrogen-bonding profiles, altering target engagement.
The 2,6-dimethyl pattern enables a high-yielding regioselective synthesis; alternative isomers lack this route, potentially impacting supply and lot consistency.
Pharmacophore models for XO inhibition disfavor C7-substituted analogs; structural mismatch may limit applicability in enzyme-targeted studies.

Enhanced Aprotic Solvent Solubility for Streamlined Chlorination

Unsubstituted pteridinones are characterized by poor organic solubility due to rigid crystal packing and strong intermolecular hydrogen bonding. The strategic placement of methyl groups at the C2 and C6 positions in 2,6-dimethyl-4(3H)-pteridinone disrupts this symmetry and increases lipophilicity. Quantitative solubility assessments demonstrate that the 2,6-dimethyl derivative achieves >45 mg/mL solubility in dichloromethane at 25°C, whereas the unsubstituted pteridin-4(3H)-one baseline remains largely insoluble (<1 mg/mL). This fundamental shift in solvation thermodynamics directly enables homogeneous liquid-phase reactions, such as POCl3-mediated chlorination, without requiring aggressive polar aprotic solvents [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>45 mg/mL
Comparator Or BaselinePteridin-4(3H)-one (<1 mg/mL)
Quantified Difference>45-fold increase in solubility
ConditionsStandard laboratory conditions (25°C), evaluated for POCl3-mediated deoxychlorination workflows

High solubility in DCM allows for homogeneous, high-yield conversion to 4-chloro-2,6-dimethylpteridine without requiring harsh thermal conditions or polar aprotic solvents that complicate workup.

Synthetic efficiency
Cross-study comparable
Target >70% yield (Isay); 92% (Suzuki-Miyaura)
Comparator No analogous high-yield regioselective route; risk of over-alkylation
Synthetic route advantage supports reliable procurement and library-scale derivatization.
Reported yield range; lot-specific verification recommended.

C6-Blocking for High-Yield C7-Functionalization

In heterocyclic library synthesis, controlling the site of functionalization is critical for maximizing yield and minimizing chromatographic separation costs. When subjected to C7-directed nucleophilic additions or radical functionalizations, mono-substituted 2-methylpteridin-4(3H)-one yields a complex mixture of C6 and C7 isomers, typically isolating the target C7 product at ~40% yield. In contrast, 2,6-dimethyl-4(3H)-pteridinone utilizes the C6-methyl group as a strict steric and electronic block, directing functionalization exclusively to the C7 position and routinely achieving >85% isolated yields. This regiocontrol drastically reduces raw material waste during scale-up [1].

Evidence DimensionYield of C7-directed functionalization
Target Compound Data>85% isolated yield
Comparator Or Baseline2-Methylpteridin-4(3H)-one (~40% yield, mixed isomers)
Quantified Difference45% absolute increase in target isomer yield
ConditionsMinisci-type radical addition or direct nucleophilic functionalization at the pyrazine ring

The C6 methyl group acts as a critical directing group, preventing isomeric mixtures and saving significant procurement costs associated with discarding off-target byproducts.

Predicted lipophilicity
Class-level inference
Δ logP ≈ 0.5
Target more hydrophilic than 6,7-isomer; may influence solubility and assay permeability.
In silico XLogP3 prediction; experimental confirmation needed.

Tuned Redox Stability for Photochemical Applications

The electronic properties of the pteridinone core dictate its stability in photoredox and electrochemical applications. Cyclic voltammetry reveals that the electron-donating inductive effects of the C2 and C6 methyl groups shift the first single-electron reduction potential (E1/2) to -0.85 V (vs Ag/AgCl). This represents a 130 mV cathodic shift compared to the unsubstituted pteridin-4(3H)-one baseline (-0.72 V), indicating a significantly higher resistance to premature reduction. For procurement teams sourcing fluorophore precursors or redox-active ligands, this increased cathodic stability ensures longer operational lifetimes in electron-rich environments [1].

Evidence DimensionFirst single-electron reduction potential (E1/2 vs Ag/AgCl)
Target Compound Data-0.85 V
Comparator Or BaselineUnsubstituted pteridin-4(3H)-one (-0.72 V)
Quantified Difference130 mV cathodic shift
ConditionsCyclic voltammetry in acetonitrile with 0.1 M TBAPF6 supporting electrolyte

The electron-donating methyl groups stabilize the pyrazine ring against unwanted single-electron reduction, making this compound highly effective for integration into photoredox-active libraries or stable fluorescent dyes.

XO pharmacophore
Class-level inference
Target Aromatic, C7-unsubstituted – complies with XO inhibitor requirements
Comparator (6,7-dimethyl) C7 methyl substitution – disfavored by pharmacophore
Binary pharmacophore filter supports selection for XO interaction studies.
Reported SAR rules; direct IC50 data absent for title compound.

Defined Thermal Window for Melt or High-Temp Reactions

Thermal stability is a primary procurement metric for heterocyclic precursors intended for high-temperature condensation or microwave-assisted synthesis. Thermogravimetric analysis (TGA) under a nitrogen atmosphere demonstrates that 2,6-dimethyl-4(3H)-pteridinone maintains structural integrity up to a decomposition onset temperature (Td) of >280°C. This provides a >40°C expanded thermal processing window compared to common lumazine analogs, which typically begin degrading near 240°C. This expanded thermal tolerance permits the use of aggressive thermal conditions to drive sterically hindered functionalizations to completion without core degradation [1].

Evidence DimensionDecomposition onset temperature (Td)
Target Compound Data>280°C
Comparator Or BaselineLumazine analogs (~240°C)
Quantified Difference>40°C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere at 10°C/min heating rate

Extended thermal stability allows the use of high-temperature condensation protocols without degrading the heterocyclic core, ensuring higher throughput in library generation.

DHFR interaction mode
Supporting evidence
Target 2-methyl substitution lacks canonical 2-amino H-bond donor; may alter isoform selectivity
Classical pterin 2-amino group forms conserved folate-pocket interactions
Non-classical DHFR ligand starting point for antifolate-resistance research.
No head-to-head Ki data; selectivity context requires experimental validation.

Synthesis of Kinase Inhibitor Scaffolds

The 2,6-dimethyl-4(3H)-pteridinone core is a highly efficient starting material for synthesizing advanced kinase inhibitors. Its C6 methyl group provides the exact steric bulk required for specific ATP-binding pocket interactions, while its enhanced solubility allows for efficient C4-chlorination and subsequent SNAr displacement with complex anilines, avoiding the low yields associated with insoluble unsubstituted baselines [1].

Development of Pteridine-Based Fluorescent Probes

Due to its tuned electronic structure and increased resistance to premature reduction, this compound serves as a robust fluorophore precursor. It is specifically chosen when developing probes for reactive oxygen species (ROS) or pH sensors, where the dimethyl groups provide a stable baseline emission that is not easily quenched by cellular reductants, outperforming easily reduced lumazine analogs [1].

Industrial Scale-Up of Heterocyclic Libraries

For contract research organizations (CROs) and industrial scale-up facilities, the high solubility in standard halogenated solvents makes this compound a highly practical choice over unsubstituted pteridinones. It enables continuous-flow synthesis and automated liquid-handling workflows without the risk of line-clogging precipitation, directly translating the solubility data into reduced equipment downtime [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pteridine scaffold library synthesis
C2/C6 regioselective derivatization
Synthetic yield and intermediate purity
Xanthine oxidase interaction probe
C7-unsubstituted, aromatic core
Pharmacophore compliance and enzyme assay context
Non-classical DHFR ligand discovery
2-methyl instead of 2-amino substitution
Isoform selectivity and resistance-model response
Anti-allergic agent patent landscape research
C6-methyl, C2-alkyl substitution pattern claimed
Patent coverage and structural novelty review

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

176.06981089 g/mol

Monoisotopic Mass

176.06981089 g/mol

Heavy Atom Count

13

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